2,2-Bis(methylsulfanyl)imidazolidine-4,5-dione
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Overview
Description
2,2-Bis(methylsulfanyl)imidazolidine-4,5-dione is a heterocyclic compound featuring a five-membered ring structure with sulfur and nitrogen atoms. This compound is part of the imidazolidinone family, which is known for its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)imidazolidine-4,5-dione typically involves the reaction of phenylglycine methyl ester with phenyl or alkyl isocyanate/isothiocyanate . This reaction proceeds through amidation followed by a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds in the imidazolidinone family are often synthesized using microwave-assisted methods for liquid-phase combinatorial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)imidazolidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols .
Scientific Research Applications
2,2-Bis(methylsulfanyl)imidazolidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a chiral auxiliary and ligand for asymmetric catalysis.
Biology: It exhibits antimicrobial, antifungal, and anti-HIV properties.
Medicine: It is investigated for its potential use in drug development due to its biological activities.
Industry: It is used in the synthesis of metal complexes that possess antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)imidazolidine-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups, which lowers the substrate’s lowest unoccupied molecular orbital (LUMO) and facilitates various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits antithyroid and antioxidant activities.
Thiazolidine-2,4-dione: Used in the treatment of diabetes due to its insulin-sensitizing effects.
Uniqueness
2,2-Bis(methylsulfanyl)imidazolidine-4,5-dione is unique due to its dual sulfur-containing groups, which enhance its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
62376-57-2 |
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Molecular Formula |
C5H8N2O2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)imidazolidine-4,5-dione |
InChI |
InChI=1S/C5H8N2O2S2/c1-10-5(11-2)6-3(8)4(9)7-5/h1-2H3,(H,6,8)(H,7,9) |
InChI Key |
LVTJEAJSVCQRAG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(NC(=O)C(=O)N1)SC |
Origin of Product |
United States |
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